molecular formula C7H12ClNO4 B1376634 6-Aminohept-2-enedioic acid hydrochloride CAS No. 1423037-12-0

6-Aminohept-2-enedioic acid hydrochloride

Cat. No. B1376634
CAS RN: 1423037-12-0
M. Wt: 209.63 g/mol
InChI Key: LMOJFGSDRKAURM-VEELZWTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminohept-2-enedioic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO4 and a molecular weight of 209.63 g/mol . It is available for purchase from various chemical suppliers for use in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . For a detailed structural analysis, it would be beneficial to refer to a reliable chemical database or a scientific paper that provides a comprehensive structural analysis.

Scientific Research Applications

Chemical Synthesis and Structural Role

6-Aminohept-2-enedioic acid hydrochloride plays a significant role in the chemical synthesis of modified peptides. Its unique structural characteristics, such as being a hydrophobic and flexible ω-amino acid, make it a useful component in various molecular structures. This derivative of lysine, lacking an α-amino group, is notably employed in the synthesis of polyamide synthetic fibers, like nylon, and serves as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Enzyme Inhibition and Potential Antibacterial Applications

The compound has been studied for its potential to selectively inhibit enzymes in the diaminopimelate pathway, which is crucial for L-lysine biosynthesis. This inhibition could lead to the development of selective antibacterial agents or herbicides. Various derivatives of 6-Aminohept-2-enedioic acid, including (2S,6S)-2,6-Diaminoheptanedioic Acid, have been synthesized for this purpose, highlighting its potential in developing new antibacterial strategies (Bold et al., 1992).

Biomedical Applications

In the field of biomedical applications, the thermosensitive properties of phosphazene derivatives bearing amino acid ester groups, including 6-Aminohept-2-enedioic acid, have been investigated. These compounds exhibit concentration-dependent lower critical solution temperatures around body temperature, which is crucial for their use in biomedical applications. The degradation of these compounds into harmless products like amino acids and phosphates also highlights their potential for safe biomedical use (Uslu et al., 2017).

Enzymatic and Biological Activity

Studies on enzymes like 6-aminohexanoic-acid-oligomer hydrolase from Flavobacterium sp. and 6-aminohexanoic acid cyclic dimer hydrolase from Achromobacter guttatus KI74 have provided insights into the biological activity and potential applications of 6-Aminohept-2-enedioic acid. These enzymes, which act on 6-Aminohept-2-enedioic acid derivatives, can hydrolyze oligomers and cyclic dimers, respectively, indicating their specificity and potential for various biological and industrial applications (Kinoshita et al., 1981); (Kinoshita et al., 1977).

properties

IUPAC Name

(E)-6-aminohept-2-enedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4.ClH/c8-5(7(11)12)3-1-2-4-6(9)10;/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12);1H/b4-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOJFGSDRKAURM-VEELZWTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(C(=O)O)N)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminohept-2-enedioic acid hydrochloride
Reactant of Route 2
6-Aminohept-2-enedioic acid hydrochloride
Reactant of Route 3
6-Aminohept-2-enedioic acid hydrochloride
Reactant of Route 4
6-Aminohept-2-enedioic acid hydrochloride
Reactant of Route 5
6-Aminohept-2-enedioic acid hydrochloride
Reactant of Route 6
6-Aminohept-2-enedioic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.